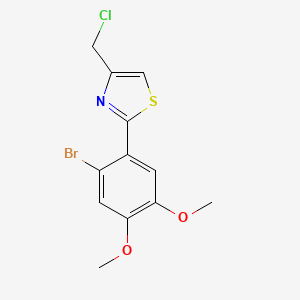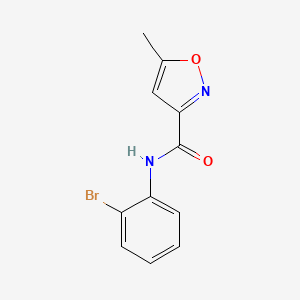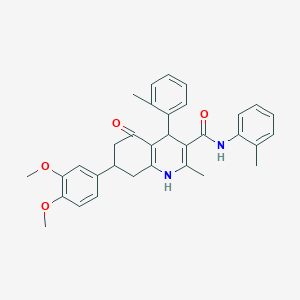![molecular formula C16H20Cl2N2O2 B4764555 1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine](/img/structure/B4764555.png)
1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine
Descripción general
Descripción
1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine, also known as ADPP, is a synthetic compound that belongs to the piperazine family. It has been widely used in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine is not fully understood. However, it is believed to work by inhibiting the activity of MAO. This leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, 1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine has been shown to have antipsychotic effects in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. In addition, it has a long shelf life and is stable under a variety of conditions. However, there are also some limitations to its use. 1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine has a low solubility in water, which can make it difficult to work with in some experiments. In addition, it is not very selective in its inhibition of MAO, which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the study of 1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine. One area of research is the development of more selective MAO inhibitors that have fewer side effects. In addition, 1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine has been shown to have potential for the treatment of other conditions, such as Parkinson's disease and depression. Further research is needed to explore these potential therapeutic applications. Finally, there is also a need for more studies on the pharmacokinetics and pharmacodynamics of 1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine, which will help to optimize its use in clinical settings.
Conclusion
In conclusion, 1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine is a synthetic compound that has been widely used in scientific research. It has potential therapeutic applications for a variety of conditions, including inflammation, pain, and schizophrenia. While there are some limitations to its use, 1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine has several advantages for lab experiments. Future research will help to optimize its use and explore its potential therapeutic applications further.
Aplicaciones Científicas De Investigación
1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipsychotic effects. In addition, 1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine has been found to be a potent inhibitor of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Propiedades
IUPAC Name |
2-(2,5-dichlorophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-3-6-19-7-9-20(10-8-19)16(21)12(2)22-15-11-13(17)4-5-14(15)18/h3-5,11-12H,1,6-10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELIRJRJTQKFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC=C)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4764475.png)

![1-(4-fluorophenyl)-5-oxo-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide](/img/structure/B4764496.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B4764501.png)

![methyl 2-[({[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4764516.png)
![N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4764530.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4764533.png)
![ethyl 6-[5-(4-morpholinylmethyl)-2-oxo-2,3-dihydro-1H-imidazol-4-yl]-6-oxohexanoate](/img/structure/B4764540.png)
![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4764545.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4764569.png)

![5-(difluoromethyl)-3-methyl-1-[2-(2-nitrophenoxy)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4764581.png)